molecular formula C19H25N5O5S2 B2772264 methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689751-89-1

methyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2772264
CAS No.: 689751-89-1
M. Wt: 467.56
InChI Key: FBYUJOYEVJVHIZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a triazole ring, a sulfonamide group, and an ester group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group . Esters are derived from carboxylic acids and an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The properties of the compound would be influenced by these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and ester groups could enhance its solubility in polar solvents .

Scientific Research Applications

Piperidine Derivatives and Triazole Compounds in Scientific Research

Pharmacological Characterization of κ-Opioid Receptor Antagonists

Piperidine derivatives have been studied for their high affinity and selectivity towards κ-opioid receptors (KORs), showing potential for the treatment of depression and addiction disorders. For instance, one compound demonstrated antidepressant-like efficacy, attenuated behavioral effects of stress, and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

Synthetic Approaches to Heterocyclic Compounds

Research has also focused on the synthesis of triazole derivatives, which are significant in developing new pharmaceuticals and materials. For example, a one-pot, three-component approach has been described for synthesizing quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, highlighting the method's efficiency and high yield (Ladani & Patel, 2015).

Antihypertensive Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives have been synthesized and evaluated as potential antihypertensive α-blocking agents, showcasing the chemical versatility and therapeutic potential of these compounds (Abdel-Wahab et al., 2008).

Corrosion Inhibition

Triazole derivatives, such as Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been studied for their corrosion inhibition properties on mild steel in acidic solutions. This research highlights the industrial applications of such compounds in protecting metals against corrosion (Elazhary et al., 2019).

Molecular Structure and Cytotoxicity Assays

Triazole compounds have been synthesized and their structures confirmed via crystallography, with cytotoxicity assays indicating potential for further biological applications (Ahmed et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazole compounds have antifungal properties, while some sulfonamides are used as antibiotics .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

methyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S2/c1-23-16(21-22-19(23)30-13-17(25)29-2)12-20-18(26)14-6-8-15(9-7-14)31(27,28)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYUJOYEVJVHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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